Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and acetylation steps. One common method involves the reaction of ethyl acetoacetate with 2,4,4-trimethoxybutan-1-amine under acidic conditions to form the pyrrole ring . The resulting intermediate is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield amino-substituted pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,5-dicarboxylates, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, its derivatives may inhibit enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 4-acetyl-5-amino-1H-pyrrole-3-carboxylate: Similar structure but different position of the carboxylate group.
Mthis compound: Similar structure but different ester group.
Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxamide: Similar structure but different functional group (amide instead of ester).
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their functional groups and molecular structure .
Properties
IUPAC Name |
ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)7-4-6(5(2)12)8(10)11-7/h4,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPAUQUHHQLSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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